molecular formula C15H26N6O2S B5549140 N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

Cat. No. B5549140
M. Wt: 354.5 g/mol
InChI Key: WDDQHQXJULXBAO-UHFFFAOYSA-N
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Description

"N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide" is a chemical compound involved in various research studies, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Several studies detail the synthesis of compounds related to "N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide." For instance, Desai et al. (2016) synthesized a series of derivatives similar to the target compound, emphasizing the importance of heterocyclic compounds in medicinal chemistry (Desai, Makwana, & Senta, 2016). Mallesha et al. (2012) also worked on synthesizing related compounds, showcasing the diverse potential of these molecules in various applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. Karczmarzyk and Malinka (2004) analyzed the crystal and molecular structures of similar compounds, providing insights into their geometric configuration (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Research by Śladowska et al. (1998) investigated the chemical reactions and properties of related compounds, highlighting their pharmacological activities (Śladowska et al., 1998).

Physical Properties Analysis

Xiao et al. (2022) conducted a study on benzenesulfonamide compounds containing piperazine heterocycles, which are structurally similar. They used density functional theory (DFT) for the structural analysis, providing valuable information on the physical properties of these compounds (Xiao, Luo, Shi, Guo, Zhou, & Zhao, 2022).

Chemical Properties Analysis

Elangovan et al. (2021) synthesized and characterized a compound with structural similarities, using various spectroscopy techniques. Their work gives an insight into the chemical properties of such compounds (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Scientific Research Applications

Pharmacological Significance and Chemical Analysis The compound is part of a broader category of chemicals that have been studied for their pharmacological effects, particularly in the context of neuropsychiatric disorders and as potential therapeutic agents. For instance, compounds with similar structural features have been evaluated for their interaction with neurotransmitter systems, showcasing the importance of such chemicals in developing new treatments for mental health disorders (S. Caccia, 2007). Furthermore, the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, to which our compound is related, demonstrate the chemical versatility and potential for creating new molecular entities with varied biological activities (Kyosuke Kaneda, 2020).

Role in Drug Development and Therapeutic Applications The exploration of piperazine derivatives, including our compound of interest, has been extensive in drug development. These studies have focused on their therapeutic potential across a range of applications, from CNS disorders to antimicrobial and antitumor activities. For example, piperazine derivatives have been patented for various therapeutic uses, highlighting their role in the rational design of drugs targeting different diseases (A. Rathi et al., 2016). Additionally, the analysis of anti-mycobacterial compounds showcases the utility of piperazine as a core building block in developing anti-tuberculosis agents, underscoring the compound's relevance in addressing global health challenges (P. Girase et al., 2020).

Chemical Properties and Synthetic Applications The chemical structure and properties of N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide facilitate its application in various synthetic pathways. Its incorporation into complex molecular frameworks has been a subject of interest, contributing to the development of novel compounds with significant biological activities. This aspect is evident in the synthesis of cyclic compounds containing aminobenzenesulfonamide, where such derivatives are explored for their potential in creating new functional molecules and pharmaceuticals, highlighting the compound's importance in the pharmaceutical industry (Kyosuke Kaneda, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological targets of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism could vary widely.

Future Directions

The future directions for this compound would depend on its potential applications. Piperidine derivatives have a significant role in the pharmaceutical industry , so it could be interesting to explore its potential uses in this field.

properties

IUPAC Name

N,N-dimethyl-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2S/c1-18(2)24(22,23)21-12-10-19(11-13-21)14-6-7-16-15(17-14)20-8-4-3-5-9-20/h6-7H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDQHQXJULXBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide

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